molecular formula C19H19NO4S B14705990 1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- CAS No. 20884-94-0

1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)-

Cat. No.: B14705990
CAS No.: 20884-94-0
M. Wt: 357.4 g/mol
InChI Key: RBEMBKHIHHDIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by the presence of a dioxolo ring fused to an isoquinoline core, along with a dihydro substitution and an isopropylsulfonyl phenyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

20884-94-0

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

5-(4-propan-2-ylsulfonylphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C19H19NO4S/c1-12(2)25(21,22)15-5-3-13(4-6-15)19-16-10-18-17(23-11-24-18)9-14(16)7-8-20-19/h3-6,9-10,12H,7-8,11H2,1-2H3

InChI Key

RBEMBKHIHHDIPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NCCC3=CC4=C(C=C32)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.